N-(3-Amino-2-methylphenyl)-2-propoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-propoxybenzamide is an organic compound with the molecular formula C16H18N2O2 It is a derivative of benzamide, featuring an amino group and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylbenzoic acid and 2-propoxybenzoyl chloride.
Amidation Reaction: The 3-amino-2-methylbenzoic acid reacts with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the amidation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-propoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase and kinases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide
- N-(3-Amino-2-methylphenyl)benzamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRJCWSZDPMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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